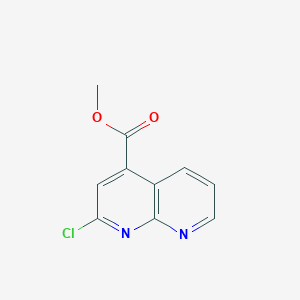

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-1,8-naphthyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-5-8(11)13-9-6(7)3-2-4-12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWSJZMQNWUKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243516-73-4 | |

| Record name | methyl 2-chloro-1,8-naphthyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1,8-naphthyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of specific catalysts . Another approach involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Cyclization: It can form ring structures through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield various naphthyridine derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Anticancer Properties

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is primarily recognized for its role in synthesizing compounds with significant antibacterial and anticancer activities. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

A study by Sriram et al. highlighted that certain synthesized derivatives demonstrated potent antitubercular activity, outperforming standard treatments like isoniazid . Additionally, modifications at specific positions on the naphthyridine structure have been shown to enhance cytotoxic effects against murine leukemia models .

Table 1: Antibacterial Activity of Naphthyridine Derivatives

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Compound 20a | MDR-TB | High | |

| Compound 26 | S. aureus | Moderate | |

| Compound 24a | E. coli | Low |

Materials Science

Photochemical Applications

The compound is also explored for its photochemical properties, making it a candidate for applications in light-emitting diodes (LEDs) and dye-sensitized solar cells. Its ability to absorb light and convert it into electrical energy can be harnessed in developing more efficient solar energy technologies .

Chemical Biology

Molecular Sensors and Self-Assembly Systems

In chemical biology, this compound serves as a crucial building block in the synthesis of molecular sensors and self-assembly host-guest systems. These applications leverage the compound's ability to intercalate with DNA, potentially allowing for the development of novel biosensors capable of detecting specific biomolecules or cellular changes .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Laxminarayana et al. evaluated several naphthyridine derivatives for their antibacterial efficacy against a range of pathogens. The results indicated that compounds with a 4-chloro substituent exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Synthesis of Novel Derivatives

Research by Md and Domala focused on synthesizing heteroaromatic polymers containing naphthyridine moieties. These polymers demonstrated significant antimicrobial activity against resistant bacterial strains, showcasing the potential of this compound in creating advanced materials for medical applications .

Mechanism of Action

The mechanism of action of methyl 2-chloro-1,8-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit bacterial enzymes or interact with DNA to exert its antibacterial effects . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methyl carboxylate group in the target compound enhances polarity compared to alkyl (isopropyl) or aromatic (phenyl) substituents, improving solubility in polar solvents. This contrasts with 2-chloro-4-isopropyl-1,8-naphthyridine, where the bulky isopropyl group increases lipophilicity .

- Biological Relevance : The carboxylate group is critical for interactions with biological targets. For example, Bouzard et al. (1992) demonstrated that 1,8-naphthyridines with electron-withdrawing groups (e.g., fluorine, carboxylates) exhibit enhanced antibacterial activity by binding to DNA gyrase .

Biological Activity

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is a derivative of the naphthyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Overview of Naphthyridine Compounds

Naphthyridines are a class of nitrogen-containing heterocycles known for their extensive pharmacological properties. The 1,8-naphthyridine derivatives, in particular, have shown significant potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities .

Biological Activities of this compound

1. Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Studies have shown that derivatives can cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates .

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| LNCaP (Prostate Cancer) | 15.0 | G2/M phase arrest |

| HCT116 (Colon Cancer) | 10.0 | Inhibition of cell proliferation |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against both Gram-positive and Gram-negative bacteria:

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell walls and interference with metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 20 | Ciprofloxacin |

| Escherichia coli | 18 | Ampicillin |

| Pseudomonas aeruginosa | 15 | Gentamicin |

Case Studies

Several studies have focused on the synthesis and biological evaluation of naphthyridine derivatives:

- Study by Hwang et al. (2012) : This research demonstrated the efficacy of naphthyridine derivatives in inducing apoptosis in various cancer cell lines. This compound was among the compounds tested, showing promising results in cytotoxicity assays against resistant cancer cells .

- Antimicrobial Study (2024) : A recent investigation highlighted the antibacterial properties of naphthyridine derivatives, including this compound. The study found that this compound exhibited comparable efficacy to established antibiotics against multiple bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-chloro-1,8-naphthyridine-4-carboxylate, and what key reagents/conditions are involved?

The compound is typically synthesized via multi-step protocols involving:

- Intermediate esterification : Substituted 1,8-naphthyridine precursors (e.g., dimethyl 1,8-naphthyridine-2,4-dicarboxylate) are treated with chlorinating agents (e.g., POCl₃ or PCl₅) under reflux to introduce the chloro substituent .

- Hydrolysis and re-esterification : Carboxylic acid intermediates are methylated using methanol/H₂SO₄ or diazomethane to yield the methyl ester .

- Critical conditions : Anhydrous solvents (THF, DMF), controlled temperatures (-78°C for lithiation steps ), and inert atmospheres (N₂) are essential for reproducibility.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.6 ppm for aromatic protons, δ ~167 ppm for ester carbonyl in CDCl₃ ).

- HRMS (ESI/QTOF) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm error .

- IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm ester/amide C=O stretching .

- Melting point analysis : Determined via open capillary methods (e.g., 101–103°C for related derivatives ).

Q. What are common intermediates or derivatives of this compound in medicinal chemistry?

The compound serves as a precursor for:

- Carboxamide derivatives : Reaction with amines (e.g., NH₃/MeOH) to yield 2-carbamoyl analogs, which are evaluated for bioactivity .

- Thioester analogs : Thiation with P₂S₅/pyridine to replace carbonyl oxygen with sulfur .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates like methyl 2-carbamoyl derivatives?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for amidation .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates ester-to-amide conversion .

- Temperature control : Low temperatures (-78°C) prevent side reactions during lithiation steps, as seen in diethyl-naphthyridine synthesis (91% yield ).

Q. How are contradictions in spectroscopic data (e.g., NMR splitting patterns) resolved for naphthyridine derivatives?

- Tautomerism analysis : Prototropic shifts in 1,8-naphthyridines can lead to unexpected splitting; variable-temperature NMR or deuterium exchange experiments clarify dynamic processes .

- X-ray crystallography : SHELX refinement (e.g., SHELXL-2018) resolves ambiguities in bond lengths/angles, particularly for chlorinated or ester-containing structures .

Q. What computational tools are used to predict the drug-likeness of this compound derivatives?

- In silico ADMET : Tools like SwissADME predict bioavailability, solubility (LogP ~2.5 for ester derivatives), and blood-brain barrier permeability .

- PASS analysis : Predicts therapeutic targets (e.g., antibacterial or kinase inhibition) based on structural similarity to known active naphthyridines .

Q. How is high-resolution crystallographic data handled for structurally complex naphthyridines?

- SHELX workflows : For high-resolution data, SHELXL refines anisotropic displacement parameters and models disorder using PART instructions .

- Twinning analysis : SHELXD/SHELXE detect twinning in macromolecular crystals, applicable to naphthyridine-protein co-crystals .

Methodological Recommendations

- Synthetic reproducibility : Always validate anhydrous conditions via Karl Fischer titration for moisture-sensitive steps .

- Data validation : Cross-reference NMR assignments with DEPT-135/HSQC to avoid misassignments in crowded aromatic regions .

- Crystallography : Use Olex2 or WinGX for SHELX-based structure visualization and validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.